molecular formula C6H13NO2S B3343785 L-Isovaline,4-(methylthio)-(9CI) CAS No. 562-48-1

L-Isovaline,4-(methylthio)-(9CI)

Cat. No.: B3343785
CAS No.: 562-48-1
M. Wt: 163.24 g/mol
InChI Key: ZYVMPHJZWXIFDQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Isovaline,4-(methylthio)-(9CI) with the CAS number 59013-75-1 and molecular formula C6H13NO2S, is a specialized amino acid analog offered for research and development purposes. This product is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to explore the structure-activity relationships of non-proteinogenic amino acids. Its core structure is derived from L-isovaline, a rare amino acid of significant scientific interest due to its documented extraterrestrial origin in carbonaceous meteorites like Murchison, where its enantiomeric excess has been linked to theories on the origin of homochirality in life . Studies on the parent molecule, isovaline, have revealed potential neurological properties, demonstrating anticonvulsant effects in in vitro hippocampal seizure models by increasing interneuronal activity, suggesting a unique mechanism of action that may inform the development of new research tools . Furthermore, its structural similarity to inhibitory neurotransmitters like GABA and glycine, combined with its inability to cross the blood-brain barrier, makes it a compelling subject for investigating peripheral physiological pathways . This reagent provides scientists with a valuable building block for chemical synthesis and a probe for studying amino acid chirality, neurochemistry, and the prebiotic chemical evolution of the solar system.

Properties

IUPAC Name

(2S)-2-amino-2-methyl-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVMPHJZWXIFDQ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCSC)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-48-1, 59013-75-1
Record name alpha-Methylmethionine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-L-methionine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-L-METHIONINE
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Origin and Biological Context of L Isovaline, 4 Methylthio 9ci

Discovery and Documentation of Natural Occurrence in Biological Systems

Information regarding the initial discovery and reporting of L-Isovaline, 4-(methylthio)-(9CI) in any biological system is not currently available in the searched scientific databases.

Postulated Biosynthetic Pathways and Proposed Precursors

There is no available research postulating the specific biosynthetic pathways or precursor molecules involved in the formation of L-Isovaline, 4-(methylthio)-(9CI).

Enzymological Characterization of Key Biosynthetic Steps

The enzymes responsible for the biosynthesis of L-Isovaline, 4-(methylthio)-(9CI) have not been characterized, and therefore no data on their function or mechanisms are available.

Environmental and Ecological Distribution Patterns

There are no documented studies on the distribution of L-Isovaline, 4-(methylthio)-(9CI) in different environments or ecosystems.

Advanced Synthetic Methodologies for L Isovaline, 4 Methylthio 9ci and Its Analogues

Development of Stereoselective Chemical Synthesis Routes

The creation of the chiral quaternary center in α,α-disubstituted amino acids is a primary obstacle in their synthesis. Several strategies have been developed to address this, primarily involving the asymmetric alkylation of a chiral glycine (B1666218) enolate equivalent or the Strecker synthesis.

One effective approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a glycine template. For instance, a chiral Schiff base derived from glycine and a camphor-based auxiliary can be deprotonated and alkylated. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing the desired stereochemistry at the α-carbon. Subsequent alkylation with a suitable electrophile, such as 1-(iodomethyl)-2-(methylthio)ethane, followed by hydrolysis of the auxiliary and imine, would yield the target amino acid.

Another powerful method is the asymmetric Strecker synthesis. This involves the reaction of a ketone precursor, 4-(methylthio)-2-butanone, with an amine and a cyanide source in the presence of a chiral catalyst. The catalyst, often a chiral thiourea (B124793) or a metal complex, controls the facial selectivity of the cyanide addition to the intermediate imine, thereby setting the stereocenter. Subsequent hydrolysis of the resulting α-aminonitrile affords the desired L-isovaline, 4-(methylthio)-(9CI). The enantiomeric excess (ee) of the final product is highly dependent on the choice of catalyst and reaction conditions.

A versatile enantioselective route to α-methyl amino acids utilizes a β-lactone intermediate derived from N,N-dibenzyl-α-methylserine. acs.org The regioselective opening of this chiral β-lactone with an organocuprate reagent can introduce a variety of side chains. acs.org For the synthesis of L-isovaline, 4-(methylthio)-(9CI), a cuprate (B13416276) derived from a 2-(methylthio)ethyl precursor could be employed. This method offers high yields and excellent stereocontrol. acs.org

Method Key Reagents Typical Yield Typical Enantiomeric Excess (ee)
Chiral Auxiliary-Directed AlkylationChiral glycine Schiff base, LDA, 1-(iodomethyl)-2-(methylthio)ethane60-80%>95%
Asymmetric Strecker Synthesis4-(methylthio)-2-butanone, (R)-phenylglycinol, TMSCN70-90%90-99%
β-Lactone Ring OpeningBn2N-α-Me-Ser-β-lactone, (CH3SCH2CH2)2CuLi>85%>98%

Table 1: Comparison of Stereoselective Synthesis Routes for α-Methyl Amino Acids. Data is representative of typical outcomes for the synthesis of analogous compounds and illustrates the potential efficacy of these methods for L-isovaline, 4-(methylthio)-(9CI).

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. nih.gov These approaches often proceed under mild conditions, minimizing the need for protecting groups and reducing waste. nih.gov

One prominent chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the target amino acid or a precursor. For example, an acylase could be used to selectively hydrolyze the N-acetyl group from the L-enantiomer of racemic N-acetyl-isovaline, 4-(methylthio)-(9CI), leaving the unreacted D-enantiomer. The resulting L-amino acid and the acetylated D-amino acid can then be separated.

Another powerful biocatalytic method involves the use of transaminases or amino acid dehydrogenases. A keto acid precursor, 2-keto-2-methyl-4-(methylthio)butanoic acid, could be stereoselectively aminated using a chiral amine donor and a transaminase enzyme. Alternatively, a reductive amination process catalyzed by an amino acid dehydrogenase in the presence of ammonia (B1221849) and a cofactor like NADH can convert the keto acid directly to the L-amino acid with high enantiopurity. nih.gov

Enzyme-catalyzed ester cleavage of a prochiral substrate is another effective strategy. acs.org For instance, a prochiral malonic ester bearing both a methyl group and a 2-(methylthio)ethyl group could be selectively hydrolyzed by an esterase, such as porcine liver esterase, to yield a chiral monoester. acs.orgacs.org This chiral intermediate can then be converted to the desired L-isovaline derivative through a Curtius rearrangement or a similar transformation. acs.org

Enzyme Class Substrate Transformation Typical Product Purity
AcylaseRacemic N-acetyl-isovaline, 4-(methylthio)-(9CI)Kinetic Resolution>99% ee for L-amino acid
Transaminase2-keto-2-methyl-4-(methylthio)butanoic acidAsymmetric Amination>98% ee
Amino Acid Dehydrogenase2-keto-2-methyl-4-(methylthio)butanoic acidReductive Amination>99% ee
EsteraseProchiral dialkyl methyl-(2-(methylthio)ethyl)malonateAsymmetric Hydrolysis85-95% ee for monoester

Table 2: Biocatalytic Approaches for the Synthesis of Chiral Amino Acids. This table illustrates potential biocatalytic routes to L-isovaline, 4-(methylthio)-(9CI) based on established enzyme-catalyzed reactions for similar molecules.

Design and Synthesis of Derivatized Probes for Research Applications

To investigate the biological roles and interactions of L-isovaline, 4-(methylthio)-(9CI), derivatized probes are invaluable tools. These probes typically incorporate a reporter group, such as a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a photoreactive group for covalent labeling of binding partners.

The synthesis of these probes generally involves the modification of the amino or carboxyl group of the amino acid. For example, a fluorescent probe could be synthesized by coupling a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or a rhodamine derivative, to the amino group of L-isovaline, 4-(methylthio)-(9CI).

For affinity-based studies, a biotinylated probe can be prepared. This is typically achieved by reacting the amino group of the amino acid with an activated biotin derivative, such as biotin-N-hydroxysuccinimide ester (biotin-NHS). The resulting biotinylated amino acid can be used to isolate binding proteins from complex biological mixtures.

Photoreactive probes are designed to form a covalent bond with their target upon photoactivation. A common strategy involves the incorporation of a benzophenone (B1666685) or an aryl azide (B81097) group. For instance, the amino group of L-isovaline, 4-(methylthio)-(9CI) could be acylated with a benzophenone-containing carboxylic acid to yield a photoreactive probe.

Probe Type Reporter Group Synthetic Strategy Research Application
Fluorescent ProbeFluorescein, RhodamineAmide coupling to the amino groupCellular imaging, binding assays
Affinity ProbeBiotinAcylation of the amino group with activated biotinProtein purification, interaction studies
Photoreactive ProbeBenzophenone, Aryl AzideAmide bond formation with a photoreactive moietyCovalent labeling of binding partners

Table 3: Derivatized Probes of L-Isovaline, 4-(methylthio)-(9CI) for Research Applications. This table outlines the design and potential applications of various chemical probes based on the structure of L-isovaline, 4-(methylthio)-(9CI).

Solid-Phase Synthesis Strategies for Structural Variants

Solid-phase peptide synthesis (SPPS) provides a powerful platform for the efficient creation of structural variants of peptides containing L-isovaline, 4-(methylthio)-(9CI). nih.govnih.gov The synthesis of peptides containing sterically hindered α,α-disubstituted amino acids can be challenging, often resulting in low coupling yields. nih.gov

To incorporate L-isovaline, 4-(methylthio)-(9CI) into a peptide sequence, it must first be protected with a suitable N-terminal protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group. The coupling of the protected amino acid onto the solid support or the growing peptide chain requires robust activation methods. High-activity coupling reagents such as (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are often employed to overcome the steric hindrance. nih.gov

The synthesis of structural analogues can be achieved by modifying the side chain of the amino acid either before or after incorporation into the peptide. For example, analogues with different thioether substituents could be synthesized by starting with a different thiol-containing precursor. Alternatively, the thioether of L-isovaline, 4-(methylthio)-(9CI) could be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone to create further diversity.

The use of a Rink amide resin allows for the synthesis of peptide amides, while a Wang or Sieber amide resin can be used to generate peptide acids. The choice of resin and linker is critical for the successful synthesis and cleavage of the final peptide. lsu.edu

Parameter Strategy Rationale
Resin Rink Amide, Wang, Sieber AmideTo produce C-terminal peptide amides or acids.
Protecting Group FmocBase-labile protection compatible with acid-sensitive side chains.
Coupling Reagent PyAOP, HATUHigh-activity reagents to overcome steric hindrance of the α,α-disubstituted center.
Cleavage Trifluoroacetic acid (TFA) cocktailTo deprotect side chains and cleave the peptide from the resin.

Table 4: Solid-Phase Synthesis Strategies for Peptides Containing L-Isovaline, 4-(methylthio)-(9CI). This table summarizes key considerations for the successful solid-phase synthesis of peptides incorporating this sterically hindered amino acid.

Mechanistic Investigations of L Isovaline, 4 Methylthio 9ci Interactions in Model Systems

Analysis of Molecular Recognition and Binding Events with Biomolecules

No studies were identified that investigated the binding of L-Isovaline, 4-(methylthio)-(9CI) to specific biomolecules such as proteins or nucleic acids. General information on amino acid derivatives suggests they can interact with biological systems, but specific binding affinities, interaction sites, or molecular recognition patterns for this particular compound have not been documented.

Elucidation of Specific Enzymatic Transformations Involving the Compound

There is no available research on the metabolism or enzymatic conversion of L-Isovaline, 4-(methylthio)-(9CI). While studies on the metabolism of other sulfur-containing amino acid analogs exist, such as the conversion of HMTBA, these pathways cannot be assumed to apply to L-Isovaline, 4-(methylthio)-(9CI) without direct experimental evidence.

Assessment of its Modulatory Roles in Cellular Pathways

No literature was found that describes the effects of L-Isovaline, 4-(methylthio)-(9CI) on any cellular signaling pathways or metabolic networks.

Studies on Enantiomeric and Diastereomeric Specificity in Biological Contexts

While there is research on the enantiomeric properties of the parent compound, L-isovaline, particularly in extraterrestrial contexts, no studies have been published regarding the enantiomeric or diastereomeric specificity of L-Isovaline, 4-(methylthio)-(9CI) in any biological system.

Cutting Edge Analytical Approaches for L Isovaline, 4 Methylthio 9ci Research

Advanced Chromatographic Separations for Isomer Resolution

The presence of multiple chiral centers in amino acid analogs like L-Isovaline, 4-(methylthio)-(9CI) necessitates advanced chromatographic techniques for effective separation and analysis. Isovaline (B112821) and its derivatives possess at least two stereocenters, leading to the existence of four stereoisomers (L, D, L-allo, and D-allo), which often exhibit different biological activities.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for resolving these isomers. nih.gov Reversed-Phase HPLC (RP-HPLC) using achiral stationary phases can sometimes separate diastereomers due to subtle differences in their hydrophobicity and secondary structure, particularly when incorporated into peptides. nih.gov However, for the more challenging separation of enantiomers (e.g., L-isovaline from D-isovaline), chiral stationary phases (CSPs) are indispensable.

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These columns possess ionic groups compatible with a wide range of aqueous and organic mobile phases, making them ideal for separating polar, zwitterionic compounds. sigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are also widely used, often after derivatization of the amino acid to enhance interaction with the chiral selector. yakhak.org The choice of CSP and mobile phase composition is critical, as these factors govern the retention and selectivity of the separation. sigmaaldrich.comyakhak.org For instance, studies on isoleucine stereoisomers, which are structurally similar to isovaline derivatives, have shown that pentabromobenzyl-modified silica (B1680970) gel columns can achieve separations not possible on standard C18 columns, especially when combined with chiral derivatizing agents. nih.gov

Table 1: Comparison of HPLC Conditions for Amino Acid Isomer Resolution

Stationary Phase TypeTypical Mobile PhasePrimary ApplicationReference
Reversed-Phase (C8, C18)Acetonitrile/Water with TFASeparation of peptide diastereomers containing different amino acid stereoisomers. nih.gov
Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Methanol/Water or Acetonitrile/Water with acidic/basic additivesDirect enantiomeric separation of underivatized, polar amino acids. sigmaaldrich.comsigmaaldrich.com
Polysaccharide Phenylcarbamates (Cellulose or Amylose based)Hexane/2-PropanolEnantiomeric resolution of derivatized chiral amines and amino acid esters. yakhak.org
Pentabromobenzyl-modified Silica Gel (PBr column)Gradient of organic solvent with a chiral derivatizing reagentHigh-resolution separation of complex stereoisomers like those of isoleucine. nih.gov

Mass Spectrometry-Based Strategies for Quantitative Analysis and Metabolomics

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for the quantitative analysis of amino acids in complex biological matrices. nih.govresearchgate.net This approach offers superior specificity and sensitivity compared to older methods. nih.gov For compounds like L-Isovaline, 4-(methylthio)-(9CI), LC-MS/MS enables precise quantification even at low concentrations, which is essential for metabolomics studies. nih.gov

The most common technique involves a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. researchgate.netsciex.com In this setup, the first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest), which is then fragmented in the second quadrupole (collision cell). The third quadrupole (Q3) selects a specific fragment ion for detection. This process ensures high specificity, as only molecules that match both the precursor and fragment mass are quantified. researchgate.netsciex.com

To improve ionization efficiency and chromatographic separation, amino acids are often chemically derivatized. nih.govresearchgate.net However, methods for analyzing underivatized amino acids are also well-established, simplifying sample preparation. nih.govsciex.com For accurate quantification, stable isotope-labeled internal standards are frequently used. researchgate.netnih.gov These standards, such as 13C and 15N-labeled amino acid analogs, are added to samples at the beginning of preparation to account for variations in sample extraction and matrix effects. nih.gov

Table 2: Typical LC-MS/MS Parameters for Quantitative Amino Acid Analysis

ParameterTypical Setting / DescriptionPurposeReference
IonizationPositive Electrospray Ionization (ESI)Efficiently ionizes amino acids, which contain basic amine groups. nih.gov
Analysis ModeSelected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantifying specific target molecules in a complex mixture. researchgate.netsciex.com
Internal StandardStable-isotope (13C, 15N) labeled amino acid analogsNormalizes for sample loss and matrix effects, ensuring high quantitative accuracy. researchgate.netnih.gov
DerivatizationOptional (e.g., butanolic HCl, aTRAQ reagents)Can improve chromatographic separation and ionization efficiency, though methods for underivatized analysis exist. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Applications in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and studying reaction mechanisms in solution. For research involving L-Isovaline, 4-(methylthio)-(9CI), NMR can provide detailed insights into its chemical transformations and interactions with other molecules, such as enzymes.

1H NMR spectroscopy can be used to monitor the kinetics of a reaction in real-time. researchgate.net By observing the changes in the intensity of signals corresponding to the substrate and product over time, researchers can determine reaction rates and identify intermediate species. researchgate.net This approach is invaluable for studying the mechanism of enzymatic reactions involving L-Isovaline, 4-(methylthio)-(9CI) or its chemical synthesis and degradation pathways.

Isotopic Labeling Techniques for Metabolic Flux and Pathway Tracing

Isotopic labeling is a cornerstone of modern metabolic research, allowing scientists to trace the flow of atoms through complex biochemical networks. By introducing a molecule containing stable isotopes, such as Carbon-13 (13C) or Nitrogen-15 (15N), researchers can track its conversion into various downstream metabolites using mass spectrometry or NMR. nih.gov

In the context of L-Isovaline, 4-(methylthio)-(9CI), a 13C or 15N-labeled version of the compound could be introduced into a biological system (e.g., cell culture). nih.govalexotech.com Subsequent analysis of intracellular metabolites would reveal which compounds incorporate the isotopic label, thereby mapping the metabolic pathways in which L-Isovaline, 4-(methylthio)-(9CI) participates. This technique, known as metabolic flux analysis, provides quantitative data on the rates of metabolic reactions. nih.gov

Dual-labeling experiments, using both 13C and 15N tracers simultaneously, can provide an even more comprehensive picture by tracking the fate of both the carbon skeleton and the amino group. nih.gov This approach has been successfully used to resolve carbon and nitrogen fluxes in amino acid and nucleotide biosynthesis, establishing the central roles of key metabolites like glutamate (B1630785) as nitrogen donors. nih.gov Such studies are critical for understanding the metabolic significance and fate of novel amino acids like L-Isovaline, 4-(methylthio)-(9CI).

Table 3: Common Stable Isotopes for Metabolic Pathway Tracing

IsotopeTypical Tracer MoleculePrimary ApplicationReference
Carbon-13 (13C)[U-13C]-Glucose, [1,2-13C]-GlucoseTracing carbon flux through central carbon metabolism (glycolysis, TCA cycle, pentose (B10789219) phosphate (B84403) pathway). nih.govacs.org
Nitrogen-15 (15N)15NH4Cl, 15N-labeled amino acids (e.g., Glutamine)Tracking nitrogen assimilation and flow through amino acid and nucleotide biosynthesis. nih.govacs.org
Dual Label (13C/15N)13C, 15N-labeled amino acidsSimultaneous quantification of carbon and nitrogen fluxes, providing a comprehensive view of metabolic pathways. nih.gov

Development of High-Throughput Screening Methods for Research Libraries

High-Throughput Screening (HTS) is a drug discovery and chemical biology process that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. nih.gov To investigate the biological roles of L-Isovaline, 4-(methylthio)-(9CI), HTS methods are developed to screen libraries of this compound and its structural analogs against biological targets.

The first step is the creation of a focused or diverse research library. A focused library might contain L-Isovaline, 4-(methylthio)-(9CI) and a curated set of its derivatives, designed to probe a specific target or pathway, such as a metabolic enzyme. nih.govlifechemicals.com These libraries are designed to increase the hit rate by screening compounds with a higher a priori likelihood of being active. nih.gov

The screening itself can be target-based or phenotypic. In target-based screening, the library is tested against an isolated protein or enzyme to find inhibitors or activators. nih.gov In phenotypic screening, compounds are tested on whole cells to identify molecules that produce a desired change in cell behavior or viability, without prior knowledge of the specific molecular target. nih.gov Modern HTS assays often utilize engineered cell lines, reporter genes, or high-content imaging to measure the effects of the library compounds. nih.govnih.gov These methods are essential for discovering new bioactive molecules and for elucidating the biological functions of novel compounds like L-Isovaline, 4-(methylthio)-(9CI).

Theoretical and Computational Chemistry Studies of L Isovaline, 4 Methylthio 9ci

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

In the context of ligand binding, MD simulations can be used to model the interaction of L-Isovaline, 4-(methylthio)-(9CI) with a target protein. mdpi.comnih.govnih.gov These simulations can predict the preferred binding pose of the ligand within the protein's active site and calculate the binding free energy, which is a measure of the affinity between the ligand and the protein. By analyzing the simulation trajectories, scientists can identify the key amino acid residues involved in the binding and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com This level of detail is invaluable for the rational design of new molecules with improved binding affinity and specificity.

Interactive Data Table: Hypothetical Conformational Analysis Data

This table presents hypothetical data that could be generated from a molecular dynamics study to illustrate the type of information obtained.

Dihedral AngleAverage Value (degrees)Standard Deviation
Cα-Cβ-S-CH3175.215.8
N-Cα-Cβ-S-65.320.1
C'-Cα-N-H120.510.5

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules and to predict their reactivity. researchgate.netnih.gov Methods like Density Functional Theory (DFT) can be used to study the reaction mechanisms involving L-Isovaline, 4-(methylthio)-(9CI) at an atomic level of detail. researchgate.net For instance, these calculations can elucidate the mechanism of enzymatic reactions where this amino acid acts as a substrate. By mapping the potential energy surface of the reaction, researchers can identify the transition state structures and calculate the activation energies, which determine the reaction rates. scielo.org.mx

These computational approaches can also predict various molecular properties such as bond dissociation energies, electron density distribution, and spectroscopic characteristics. researchgate.net This information is vital for understanding the chemical stability of L-Isovaline, 4-(methylthio)-(9CI) and for predicting its potential metabolic pathways. For example, by calculating the energies of different potential reactive intermediates, it is possible to determine the most likely sites of metabolism.

Interactive Data Table: Hypothetical Reaction Energetics

This table illustrates the kind of data that quantum chemical calculations could provide for a hypothetical reaction involving the compound.

Reaction StepReactant Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (kcal/mol)
Oxidation of Sulfur-150.3-125.1-180.525.2
N-dealkylation-150.3-110.8-165.739.5

In Silico Modeling of Structure-Function Relationships (SAR)

In silico modeling of structure-activity relationships (SAR) is a key component of modern drug discovery. mdpi.com SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. For L-Isovaline, 4-(methylthio)-(9CI) and its analogs, computational methods can be used to build quantitative structure-activity relationship (QSAR) models. nih.govjapsonline.com These models correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally determined biological activities.

By developing a robust QSAR model, it is possible to predict the activity of novel, untested compounds. This predictive capability allows for the virtual screening of large chemical libraries to identify promising candidates for further experimental investigation. Furthermore, the analysis of the QSAR model can provide insights into the key structural features that are important for the desired biological effect, thereby guiding the design of more potent and selective molecules.

Interactive Data Table: Hypothetical QSAR Model Descriptors

This table shows examples of molecular descriptors that might be used in a QSAR model and their hypothetical correlation with biological activity.

DescriptorValueCorrelation with Activity
LogP (Hydrophobicity)2.1Positive
Molecular Weight191.27Negative
Polar Surface Area63.3 ŲPositive
Number of Rotatable Bonds5Negative

Predictive Algorithms for Biological Fate and Transformation

Predictive algorithms play a crucial role in assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a therapeutic agent. nih.govnih.govtees.ac.uk For L-Isovaline, 4-(methylthio)-(9CI), various computational tools can be used to predict its metabolic fate. nih.govresearchgate.netnih.gov These algorithms often employ rule-based systems or machine learning models trained on large datasets of known metabolic transformations. nih.gov

Interactive Data Table: Hypothetical ADME Predictions

This table provides an example of the output from predictive ADME software for the compound of interest.

ADME PropertyPredicted ValueConfidence Score
Human Intestinal AbsorptionHigh0.92
Blood-Brain Barrier PenetrationLow0.85
CYP450 2D6 InhibitionUnlikely0.78
Plasma Protein BindingModerate0.65

Interdisciplinary Research Perspectives on L Isovaline, 4 Methylthio 9ci

Connections to Environmental Biogeochemical Cycling

The non-proteinogenic amino acid L-Isovaline, 4-(methylthio)-(9CI), as a sulfur-containing organic compound, is intrinsically linked to the global sulfur cycle. Sulfur is an essential element for all life, forming a key component of amino acids like cysteine and methionine, and is involved in the structure and function of proteins and enzymes. numberanalytics.combritannica.com The biogeochemical cycling of sulfur involves its transformation through various oxidation states by microbial communities in the soil and water. britannica.comlibretexts.org

Sulfur-containing proteins in deceased organisms are broken down by soil microbes into their constituent amino acids. britannica.com The sulfur from these amino acids is then converted to hydrogen sulfide (B99878) (H2S) by another group of soil microorganisms. britannica.com In oxygen-rich environments, sulfur bacteria can oxidize H2S to elemental sulfur and then to sulfate (B86663) (SO4²⁻), a form usable by plants. britannica.comlibretexts.org Conversely, under anaerobic conditions, sulfate-reducing bacteria use sulfate as an electron acceptor, converting it back to H2S. libretexts.org

While the specific metabolic pathways for L-Isovaline, 4-(methylthio)-(9CI) are not extensively detailed in current literature, its structure suggests it would be subject to similar microbial degradation processes as other sulfur-containing amino acids. These processes are crucial for returning sulfur to the environment, making it available for uptake by other organisms and maintaining ecosystem health and biodiversity. numberanalytics.com The microbial breakdown of such compounds is a vital part of nutrient cycling, converting complex organic matter into simpler, recyclable substances. britannica.com

Table 1: Key Processes in the Biogeochemical Sulfur Cycle

ProcessDescriptionKey Organisms
Decomposition Breakdown of organic matter, releasing sulfur-containing amino acids.Fungi, Bacteria
Desulfurization Conversion of sulfur-containing amino acids to hydrogen sulfide (H2S).Soil microbes
Oxidation Conversion of hydrogen sulfide to elemental sulfur and then to sulfate (SO4²⁻).Sulfur bacteria, Chemoautotrophic archaea
Sulfate Reduction Use of sulfate as an electron acceptor in anaerobic respiration, producing hydrogen sulfide.Sulfate-reducing bacteria and archaea

Potential Astrobiological Relevance and Prebiotic Chemistry Investigations

The discovery of amino acids in meteorites has significantly bolstered the hypothesis that the chemical precursors for life could have extraterrestrial origins. sciencenews.org Carbonaceous chondrites, a class of meteorites, are particularly rich in organic compounds and have been found to contain a diverse array of amino acids. nih.gov The Murchison meteorite, for instance, contains over 92 different amino acids, many of which are not found on Earth. pbs.org

Among the meteoritic amino acids, isovaline (B112821) has garnered significant attention. nasa.gov It is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used by life on Earth to build proteins. wikipedia.orgnasa.gov This makes its presence in meteorites less likely to be the result of terrestrial contamination. astrobiology.com Studies of the Murchison meteorite have revealed an excess of the left-handed form (L-enantiomer) of isovaline. astrobiology.comnih.govhokudai.ac.jp This is particularly intriguing because life on Earth exclusively uses L-amino acids. The presence of an L-enantiomeric excess of an extraterrestrial amino acid like isovaline suggests that a similar bias could have been delivered to early Earth, potentially influencing the origin of life's homochirality. nih.govnih.gov

The synthesis of amino acids and their derivatives under conditions mimicking the early Earth is a central focus of prebiotic chemistry research. royalsocietypublishing.orgnih.gov Experiments like the Miller-Urey experiment have demonstrated that amino acids can be formed from simple inorganic precursors. royalsocietypublishing.orgpnas.org While the direct prebiotic synthesis of L-Isovaline, 4-(methylthio)-(9CI) has not been specifically detailed, the formation of various amino acids, including sulfur-containing ones, under simulated prebiotic conditions suggests plausible pathways for its abiotic formation. pnas.org The study of such non-proteinogenic amino acids found in meteorites provides crucial insights into the chemical inventory of the early solar system and the potential building blocks available for the origin of life. nih.gov

Table 2: Selected Non-Proteinogenic Amino Acids Found in the Murchison Meteorite

Amino AcidSignificance
Isovaline Non-biological, exhibits L-enantiomeric excess, resistant to racemization. nasa.govastrobiology.com
α-Aminoisobutyric acid One of the simple aliphatic amino acids synthesized in early experiments. pnas.org
Norvaline A C5 amino acid isomer.
β-Alanine A simple aliphatic amino acid synthesized in early experiments. pnas.org

Role as a Precursor for Undiscovered or Cryptic Metabolites

L-Isovaline, 4-(methylthio)-(9CI), as a non-proteinogenic amino acid, holds potential as a precursor for the biosynthesis of novel or "cryptic" secondary metabolites. wikipedia.org Secondary metabolites are compounds produced by organisms that are not essential for their basic growth but often have specialized functions, including acting as antibiotics, anticancer agents, or other pharmacologically active compounds. nih.gov

Many natural products, particularly those from marine microorganisms, are rich in sulfur and contain unusual amino acid derivatives. nih.govnews-medical.net The biosynthesis of these complex molecules often involves pathways that modify and incorporate non-proteinogenic amino acids. nih.gov For instance, some microbial pathways start with a common amino acid, which is then modified by a series of enzymes to create a unique structural component of a larger natural product. nih.gov

The process of "genome mining" has revealed that the genomes of many microorganisms, such as actinomycetes, contain numerous "cryptic" biosynthetic gene clusters. nih.gov These are sets of genes that appear to code for the production of a secondary metabolite, but the corresponding compound has not been detected under standard laboratory conditions. nih.gov It is plausible that some of these cryptic pathways require specific, less common precursors, such as L-Isovaline, 4-(methylthio)-(9CI), to be activated. Supplying such a precursor to the microbial culture could potentially unlock the production of novel, undiscovered natural products. rsc.org The exploration of how organisms might incorporate L-Isovaline, 4-(methylthio)-(9CI) could therefore lead to the discovery of new bioactive compounds with potential applications in medicine and biotechnology. nih.govrsc.org

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer powerful computational frameworks for understanding the complex interactions of molecules within a biological system. fredhutch.org These approaches move beyond the traditional "one drug, one target" paradigm to analyze how compounds affect entire networks of proteins and metabolic pathways. dovepress.comnih.gov

For a compound like L-Isovaline, 4-(methylthio)-(9CI), network pharmacology can be used to predict its potential biological targets and mechanisms of action. dovepress.com By constructing a "compound-target-disease" network, researchers can computationally screen for potential interactions with various proteins and signaling pathways. dovepress.com This can help to identify its potential therapeutic effects or its role in metabolic disorders. nih.govamerigoscientific.com For example, the metabolism of amino acids is increasingly being explored as a source of new drug targets for diseases like cancer. rsc.org

Future Research Directions and Emerging Paradigms for L Isovaline, 4 Methylthio 9ci

Development of Novel Chemical Biology Tools and Probes

The unique structure of L-Isovaline, 4-(methylthio)-(9CI) makes it an ideal candidate for the development of sophisticated chemical biology tools. Future research in this area could focus on creating probes to investigate biological systems, leveraging the reactivity and functionality of the methylthio group.

Activity-Based Protein Profiling (ABPP) is a powerful strategy for studying enzyme function directly in complex biological samples. nih.govresearchgate.net Probes based on L-Isovaline, 4-(methylthio)-(9CI) could be designed to target specific classes of enzymes. For instance, the methylthio group, analogous to the side chains of amino acids like methionine, could serve as a recognition element for enzymes involved in sulfur metabolism. nih.gov The core of an ABPP probe consists of a reactive group, a reporter tag (like a fluorophore or biotin), and a linker. nih.gov By modifying the isovaline (B112821) scaffold, researchers could create probes to covalently label and identify novel enzymes that interact with or process this non-proteinogenic amino acid.

Furthermore, the development of molecularly sensitized probes for amino acid recognition is a burgeoning field. nih.gov A probe functionalized with a molecule that specifically interacts with the 4-(methylthio) moiety of L-Isovaline, 4-(methylthio)-(9CI) could be used in advanced microscopy techniques, such as scanning tunneling microscopy (STM), to identify this specific amino acid within a larger molecular assembly. nih.gov This would be particularly valuable in synthetic peptide or polymer chemistry where precise localization of non-canonical residues is critical. The design of such probes often involves leveraging unique electrostatic or reactive properties, and the sulfur-containing group of L-Isovaline, 4-(methylthio)-(9CI) offers a prime target for such selective interactions. mdpi.comrockefeller.edu

Potential Probe Type Core Concept Target Application Key References
Activity-Based ProbeCovalent labeling of active enzyme sites using a reactive group attached to the L-Isovaline, 4-(methylthio)-(9CI) scaffold.Discovery of novel enzymes that bind or metabolize sulfur-containing non-proteinogenic amino acids. nih.gov, researchgate.net
Thiol-Reactive ProbeUtilization of the methylthio group's reactivity or its potential oxidation to a more reactive species for selective labeling.Imaging and quantification of specific cellular components or processes involving thiol-reactive chemistry. mdpi.com
Molecularly Sensitized STM ProbeFunctionalizing an STM tip to achieve chemical contrast based on selective interaction with the methylthio group.High-resolution imaging and identification of L-Isovaline, 4-(methylthio)-(9CI) within synthetic peptides or on surfaces. nih.gov

Exploration of Underexplored Enzymatic Pathways and Catalytic Activities

The biosynthesis and metabolism of L-Isovaline, 4-(methylthio)-(9CI) are currently unknown, presenting a significant opportunity for enzymatic discovery. A key area of investigation would be its relationship with methylthiotransferases (MTTases). These enzymes, part of the radical S-adenosylmethionine (SAM) superfamily, are known to catalyze the addition of a methylthio group to a variety of substrates, including tRNA and ribosomal proteins. wikipedia.orgnih.gov

Future research should aim to determine if a precursor to L-Isovaline, 4-(methylthio)-(9CI) can act as a substrate for a yet-unidentified MTTase. This would involve screening cell extracts or purified enzyme libraries for the ability to catalyze this specific methylthiolation reaction. These enzymes typically utilize one or more iron-sulfur clusters to facilitate the complex radical-based mechanism. wikipedia.orgnih.gov Unraveling such a pathway would not only shed light on the origin of L-Isovaline, 4-(methylthio)-(9CI) but could also provide new enzymatic tools for synthetic biology.

Conversely, it is also crucial to investigate the catabolism of this compound. Enzymes involved in the metabolism of other sulfur-containing amino acids, such as methionine, could potentially process L-Isovaline, 4-(methylthio)-(9CI). nih.govyoutube.com For example, pathways involving transamination or oxidative degradation could be explored. Identifying the enzymes and metabolic intermediates would provide a more complete picture of its biological lifecycle and potential physiological roles.

Enzyme Class Potential Role Proposed Research Approach Key References
Methylthiotransferases (MTTases)Biosynthesis of L-Isovaline, 4-(methylthio)-(9CI) via methylthiolation of a precursor.In vitro reconstitution of enzymatic activity with purified radical SAM enzymes and potential precursors. wikipedia.org, nih.gov
AminotransferasesRemoval of the amino group as an initial step in catabolism.Incubation with purified aminotransferases and analysis of product formation via mass spectrometry.
OxidoreductasesOxidation of the methylthio group to a sulfoxide (B87167) or sulfone, potentially altering its biological activity.Use of cell lysates or purified oxidoreductases to test for metabolic conversion.

Application of Advanced "Omics" Technologies for Comprehensive Analysis

To understand the systemic impact of L-Isovaline, 4-(methylthio)-(9CI) on a biological system, a holistic approach using advanced "omics" technologies is essential. This allows for a comprehensive and unbiased analysis of the molecular changes induced by the presence of this novel amino acid.

Transcriptomics , using techniques like RNA-sequencing, can reveal how the introduction of L-Isovaline, 4-(methylthio)-(9CI) alters gene expression profiles. This could identify regulatory networks and signaling pathways that are responsive to this compound or its metabolites. For example, studies on sulfur metabolism in plants have successfully used transcriptomics to identify key regulatory genes. nih.gov

Proteomics , particularly when combined with the chemical probes discussed in section 8.1, can identify the specific proteins that interact with, transport, or are modified by L-Isovaline, 4-(methylthio)-(9CI). Quantitative proteomics can further reveal changes in the abundance of proteins involved in specific metabolic pathways, providing a functional readout of the transcriptomic data. researchgate.net

Metabolomics is crucial for tracing the fate of L-Isovaline, 4-(methylthio)-(9CI) and identifying its downstream metabolic products. Advanced mass spectrometry techniques can quantify the levels of this compound and other related small molecules, providing a direct snapshot of the biochemical state of the system. researchgate.net This is particularly important for mapping out the enzymatic pathways discussed in the previous section. Integrating these three omics layers will provide a powerful, systems-level understanding of the biological significance of L-Isovaline, 4-(methylthio)-(9CI).

"Omics" Technology Research Question Expected Outcome Key References
Transcriptomics (RNA-Seq)How does the cell transcriptionally respond to L-Isovaline, 4-(methylthio)-(9CI)?Identification of upregulated or downregulated genes and pathways, such as stress responses or sulfur metabolism. nih.gov
Proteomics (ABPP, Quantitative MS)Which proteins interact with or are affected by L-Isovaline, 4-(methylthio)-(9CI)?A map of the "interactome" of the compound and quantification of changes in the proteome. researchgate.net
Metabolomics (LC-MS/MS)What is the metabolic fate of L-Isovaline, 4-(methylthio)-(9CI)?Identification of metabolic byproducts and elucidation of its degradation or conversion pathways. researchgate.net

Strategic Opportunities for Collaborative and Cross-Disciplinary Research

The study of L-Isovaline, 4-(methylthio)-(9CI) is inherently cross-disciplinary, offering fertile ground for collaboration. Its parent compound, isovaline, is of great interest to the astrobiology community due to its enantiomeric excess in meteorites, suggesting a potential role in the prebiotic origins of homochirality. nasa.gov The introduction of a sulfur atom, a key element in the metabolism of many organisms, adds another layer of intrigue.

A significant opportunity lies in fostering collaborations between organic chemists, enzymologists, and astrobiologists. Chemists can synthesize L-Isovaline, 4-(methylthio)-(9CI) and its derivatives for study, while enzymologists can investigate its biosynthesis and interactions with biological machinery. wikipedia.org Astrobiologists, in turn, can explore the possibility of its formation under prebiotic conditions and its potential stability and reactivity in extraterrestrial environments. Research into the photochemical stability of amino acids on mineral surfaces, for instance, is an active area of investigation where this compound could be a novel subject. astrobiology.com

Furthermore, the potential co-evolution of peptides and nucleic acids is a fundamental question in origin-of-life research. nasa.govyoutube.com Collaborative projects could investigate whether the incorporation of L-Isovaline, 4-(methylthio)-(9CI) into simple peptides affects their interaction with RNA or their catalytic activities. Such research would bridge the gap between prebiotic chemistry and the emergence of the first biological systems, providing a unique niche for studying this novel amino acid.

Collaborating Fields Synergistic Research Goal Potential Impact Key References
Organic Chemistry & AstrobiologyInvestigate the abiotic synthesis of L-Isovaline, 4-(methylthio)-(9CI) under simulated prebiotic or meteorite parent-body conditions.Understanding the potential for sulfur-containing non-proteinogenic amino acids to exist beyond Earth. astrobiology.com, nasa.gov
Enzymology & Synthetic BiologyCharacterize novel MTTases that produce L-Isovaline, 4-(methylthio)-(9CI) and engineer them for biotechnological applications.Creation of new enzymatic tools for the site-specific modification of peptides and proteins. wikipedia.org, nih.gov
Chemical Biology & "Omics" ResearchUtilize integrated omics approaches to understand the global cellular response to L-Isovaline, 4-(methylthio)-(9CI) in model organisms.A systems-level understanding of the biological role and potential applications of a novel metabolite. nih.gov, researchgate.net
Biophysics & Origin-of-Life ResearchStudy the structural and functional consequences of incorporating L-Isovaline, 4-(methylthio)-(9CI) into primitive peptides and their interactions with RNA.Insights into the early stages of protein evolution and the "RNA-protein world" hypothesis. nasa.gov, youtube.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for L-Isovaline,4-(methylthio)-(9CI), and what analytical methods are critical for verifying its purity and structure?

  • Methodological Answer : Synthesis typically involves introducing the methylthio (-SCH₃) group at the 4-position of L-isovaline. A plausible route is thioetherification using methyl disulfide or methylthiol reagents under controlled pH. For purification, column chromatography (silica gel, eluent: chloroform/methanol) is recommended. Structural confirmation requires tandem techniques:

  • NMR : ¹H and ¹³C NMR to identify methylthio protons (δ ~2.1–2.5 ppm) and chiral centers.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₆H₁₃NO₂S, exact mass ~163.07 g/mol).
  • Chiral HPLC : To validate enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. How can researchers assess the stability of L-Isovaline,4-(methylthio)-(9CI) under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • pH Stability : Prepare buffered solutions (pH 2–9) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at 210–220 nm.
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Light Sensitivity : Expose samples to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for L-Isovaline,4-(methylthio)-(9CI) derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or solvent effects. Mitigation steps include:

  • Enantiomeric Purity Validation : Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration.
  • Solvent Screening : Test bioactivity in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents to identify solvent-dependent activity shifts.
  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., enzyme inhibition IC₅₀ values) and statistical tools (ANOVA) .

Q. How can researchers elucidate the metabolic fate of L-Isovaline,4-(methylthio)-(9CI) in model organisms?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ³⁵S) to track metabolic pathways:

  • In Vitro Studies : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS.
  • In Vivo Studies : Administer labeled compound to rodents; collect blood, urine, and feces for metabolite profiling.
  • Computational Modeling : Use software like Schrödinger’s ADMET Predictor to simulate phase I/II metabolism .

Q. What chromatographic techniques optimize the separation of L-Isovaline,4-(methylthio)-(9CI) from structurally similar contaminants?

  • Methodological Answer : Develop a gradient HPLC method:

  • Column : C18 reverse-phase (e.g., Agilent ZORBAX Eclipse Plus, 5 µm).
  • Mobile Phase : Acetonitrile/water (0.1% formic acid) gradient from 10% to 50% acetonitrile over 20 minutes.
  • Detection : ESI-MS in positive ion mode for specificity. Validate resolution using spiked samples of common impurities (e.g., desmethyl analogs) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the toxicity profile of L-Isovaline,4-(methylthio)-(9CI)?

  • Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. Recommendations:

  • Purity Reassessment : Quantify trace impurities (e.g., heavy metals, residual solvents) via ICP-MS and GC-MS.
  • Dose-Response Reproducibility : Repeat acute toxicity studies (OECD Guideline 423) in multiple labs with controlled environmental factors (humidity, diet).
  • Mechanistic Studies : Use in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to isolate compound-specific effects vs. impurity-driven toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.